molecular formula C7H13NO B14902927 3-Azabicyclo[3.2.0]heptan-1-ylmethanol

3-Azabicyclo[3.2.0]heptan-1-ylmethanol

Cat. No.: B14902927
M. Wt: 127.18 g/mol
InChI Key: CPMUZLFOGNZOSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[320]heptan-1-ylmethanol is a bicyclic compound that contains a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.2.0]heptan-1-ylmethanol typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The reduction process often employs reagents such as lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.2.0]heptan-1-ylmethanol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: The compound can be reduced using reagents like LiAlH4.

    Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate (KMnO4).

    Reducing agents: Such as LiAlH4.

    Substitution reagents: Various halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

3-Azabicyclo[3.2.0]heptan-1-ylmethanol has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Azabicyclo[3.2.0]heptan-1-ylmethanol exerts its effects involves its interaction with molecular targets and pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and participate in various chemical interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3-azabicyclo[3.2.0]heptan-1-ylmethanol

InChI

InChI=1S/C7H13NO/c9-5-7-2-1-6(7)3-8-4-7/h6,8-9H,1-5H2

InChI Key

CPMUZLFOGNZOSI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1CNC2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.